3-Chloro-6-ethylquinolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1208478-82-3 |
|---|---|
Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.673 |
IUPAC Name |
3-chloro-6-ethylquinolin-4-amine |
InChI |
InChI=1S/C11H11ClN2/c1-2-7-3-4-10-8(5-7)11(13)9(12)6-14-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
LBUAPKBMZNNOEQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)Cl)N |
Synonyms |
4-Amino-3-chloro-6-ethylquinoline |
Origin of Product |
United States |
Future Directions and Research Opportunities
Design of Novel Quinoline (B57606) Derivatives with Enhanced Preclinical Efficacy
The development of novel analogs of 3-Chloro-6-ethylquinolin-4-amine is a key area for future research. By strategically modifying its structure, it is possible to enhance its preclinical efficacy, including potency, selectivity, and pharmacokinetic properties. For instance, the introduction of different substituents at various positions on the quinoline ring can significantly impact biological activity.
Research on related 4-aminoquinoline (B48711) derivatives has shown that modifications to the side chain can overcome drug resistance in malaria. nih.govasm.org For example, the introduction of a chiral center and variations in the terminal amino group of the side chain have led to compounds with potent in vitro and in vivo antimalarial activity against chloroquine-resistant strains. nih.govasm.org Similarly, the synthesis of hybrid molecules, such as those combining the 4-amino-7-chloroquinoline core with a β-carboline moiety, has resulted in compounds with low nanomolar activity against both drug-sensitive and multi-drug resistant strains of Plasmodium falciparum. mdpi.com
Future work on this compound could involve similar strategies. The ethyl group at the 6-position and the chlorine at the 3-position provide unique electronic and steric properties that can be leveraged. The design of new derivatives could focus on:
Side-chain modifications: Introducing various linear and cyclic amines at the 4-amino position to modulate basicity and lipophilicity, which are crucial for antimalarial and other activities.
Substitution at other positions: Exploring the effects of adding or modifying substituents at other positions of the quinoline ring to improve target binding and pharmacokinetic profiles.
Hybridization: Creating hybrid molecules by linking this compound to other pharmacophores to develop multi-target agents.
An illustrative example of the potential for derivatization is seen in the synthesis of related quinoline compounds, where various functional groups have been successfully introduced to create a library of potential therapeutic agents. hzdr.deijpsdronline.comacs.org
Exploration of New Biological Targets for this compound Analogs
While the 4-aminoquinoline scaffold is historically associated with antimalarial activity, its derivatives have shown potential against a wide range of biological targets. Future research should aim to explore the full therapeutic potential of this compound analogs by screening them against a diverse panel of biological targets.
Quinoline derivatives have been investigated for their activity against various targets, including:
Phosphodiesterase 5 (PDE5): Certain quinoline derivatives have been identified as potent and selective PDE5 inhibitors, with potential applications in the treatment of Alzheimer's disease. nih.gov
Tubulin: Novel quinoline derivatives have been designed as tubulin polymerization inhibitors, showing promise as anticancer agents. rsc.org
Kinases: The quinoline scaffold has been used to develop inhibitors of various kinases, which are key targets in cancer therapy. brieflands.com
Leishmania-specific enzymes: 4-aminoquinolines have shown efficacy against different species of Leishmania, suggesting that their analogs could be developed as new antileishmanial drugs. nih.govfrontiersin.orgresearchgate.net
The unique substitution pattern of this compound may confer selectivity for novel biological targets. A comprehensive screening campaign against a broad range of enzymes and receptors could uncover new therapeutic applications for this class of compounds.
Integration of Advanced Synthetic Methodologies for Scalable Production
The development of efficient and scalable synthetic routes is crucial for the successful translation of a promising compound from the laboratory to the clinic. While classical methods for quinoline synthesis, such as the Skraup and Doebner-von Miller reactions, are well-established, they often require harsh conditions and produce significant waste. thieme-connect.de
Future research should focus on developing green and sustainable synthetic methods for this compound and its derivatives. Modern synthetic techniques that could be explored include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
Flow chemistry: Continuous flow reactors offer better control over reaction parameters and can facilitate large-scale production.
Catalytic methods: The use of novel catalysts, such as gold or other transition metals, can enable more efficient and selective reactions. nih.gov
The development of a robust and cost-effective synthesis will be essential for the future development of this compound as a therapeutic agent.
Further Elucidation of Mechanism of Action in Relevant Biological Systems
A thorough understanding of a compound's mechanism of action is fundamental for its rational development as a drug. For this compound and its analogs, it will be important to elucidate how they interact with their biological targets and the downstream cellular consequences of these interactions.
For antimalarial 4-aminoquinolines, the primary mechanism of action is the inhibition of hemozoin formation in the parasite's food vacuole. nih.gov However, for other therapeutic applications, the mechanism of action will likely be different. Future research should employ a range of techniques to investigate the mechanism of action, including:
Biochemical assays: To determine the inhibitory activity against specific enzymes or receptors.
Cell-based assays: To study the effects of the compounds on cellular processes such as proliferation, apoptosis, and cell cycle progression. rsc.org
Structural biology: To determine the three-dimensional structure of the compound bound to its target protein, which can provide insights into the molecular basis of its activity.
A detailed understanding of the mechanism of action will facilitate the design of more potent and selective derivatives and will be crucial for predicting potential side effects.
Development of Advanced Computational Models for Predictive Design
Computational modeling has become an indispensable tool in modern drug discovery. The development of predictive computational models for this compound and its analogs can accelerate the design-synthesize-test cycle and reduce the cost and time of drug development.
Several computational approaches can be applied:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of the compounds with their biological activity, providing insights into the key structural requirements for potency.
Pharmacophore modeling: This approach can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity.
Molecular docking: Docking studies can predict the binding mode of the compounds to their target proteins, helping to rationalize their activity and guide the design of new derivatives. ijpsdronline.combrieflands.comnih.gov
By integrating these computational models into the drug discovery process, it will be possible to prioritize the synthesis of the most promising compounds and to design new derivatives with improved properties.
Multi-Targeted Approaches for Complex Diseases
Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. Multi-targeted drugs, which are designed to interact with multiple targets simultaneously, can offer a more effective therapeutic approach than single-target agents.
The quinoline scaffold is well-suited for the development of multi-targeted ligands due to its ability to interact with a wide range of biological targets. mdpi.com Future research on this compound could focus on the design of multi-targeted agents for the treatment of complex diseases. For example, it may be possible to design derivatives that inhibit both PDE5 and another target relevant to Alzheimer's disease, or that target multiple pathways involved in cancer progression.
The development of multi-targeted agents based on the this compound scaffold represents a challenging but potentially highly rewarding area of future research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Chloro-6-ethylquinolin-4-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis of chloro-ethylquinolin-amine derivatives typically involves nucleophilic aromatic substitution (NAS) or condensation reactions. For example, 6-chloroquinolin-4-amine is synthesized via NAS of 4,7-dichloroquinoline with ammonia/amines under reflux in ethanol/methanol . For this compound, introducing the ethyl group may require Friedel-Crafts alkylation or palladium-catalyzed cross-coupling. Optimization includes solvent selection (polar aprotic solvents enhance NAS), temperature control (reflux for NAS), and catalyst use (e.g., Lewis acids for alkylation) .
Q. How is the purity and structural integrity of this compound validated experimentally?
- Methodology : Characterization relies on NMR (¹H/¹³C for functional groups and substitution patterns), IR spectroscopy (to confirm NH₂ and C-Cl bonds), and mass spectrometry (molecular ion peak matching theoretical mass). For example, 6-methylquinolin-3-amine was validated via ¹H NMR (δ 6.8–8.2 ppm for aromatic protons) and HRMS . Purity is assessed via HPLC (>95% threshold) .
Q. What are the primary biological activities associated with quinolin-4-amine derivatives?
- Methodology : Quinolin-4-amine derivatives are screened for antimicrobial , antimalarial , and anticancer activities. For example, 7-chloroquinolin-4-amine derivatives showed antimalarial activity via heme polymerization inhibition. Standard assays include:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values).
- Antimicrobial : Broth microdilution for MIC determination.
Structural modifications (e.g., ethyl or chloro groups) enhance lipophilicity and target binding .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (reactivity indices), electrostatic potential maps (nucleophilic/electrophilic sites), and interaction energies with biological targets. The Colle-Salvetti correlation-energy formula (adapted into density-functional theory) models electron density and kinetic-energy distributions . Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-31G*) validated against experimental NMR data .
Q. What strategies resolve contradictions in biological activity data for quinolin-4-amine derivatives?
- Methodology : Discrepancies (e.g., varying IC₅₀ values across studies) are addressed via:
- Dose-response refinement : Repeating assays with tighter concentration gradients.
- Structural analogs : Comparing 3-chloro-6-ethyl with 6-chloro-2,8-dimethyl derivatives to isolate substituent effects.
- Metabolic stability assays : Liver microsome studies to rule out rapid degradation .
Q. How does X-ray crystallography elucidate the binding mode of this compound to therapeutic targets?
- Methodology : Co-crystallization with target proteins (e.g., Plasmodium falciparum PfATP6 for antimalarial studies) reveals binding interactions. For example, 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine showed hydrogen bonding with active-site residues in crystallographic studies . Data collection at synchrotron facilities (e.g., 0.98 Å resolution) and refinement via PHENIX/CCP4 are standard .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodology : Lab-to-pilot scale transition requires:
- Solvent optimization : Replacing ethanol with cheaper, high-boiling solvents (e.g., toluene).
- Catalyst recycling : Immobilized catalysts (e.g., silica-supported Pd) reduce costs.
- Purification : Switching from column chromatography to recrystallization (e.g., ethyl acetate/hexane) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
